Product packaging for Cryptophycin 8(Cat. No.:)

Cryptophycin 8

Cat. No.: B1242331
M. Wt: 691.6 g/mol
InChI Key: TVIRNGFXQVMMGB-OFWIHYRESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Discovery and Historical Context of Cryptophycin (B1240208) Derivatives

The story of cryptophycins began in 1990 with their initial discovery from cyanobacteria of the genus Nostoc. wikipedia.orgrsc.org Initially, they were patented as antifungal agents, with their mechanism of action remaining unknown at the time. wikipedia.org Subsequent research, however, revealed their true potential as potent microtubule inhibitors. wikipedia.org Interestingly, structurally similar compounds, named arenastatins, were isolated from the marine sponge Dysidea arenaria. wikipedia.org However, the frequent symbiotic relationship between cyanobacteria and marine sponges suggests that the cyanobacteria may be the actual producers of these compounds. wikipedia.org

A significant milestone in cryptophycin research was the development of synthetic analogs, such as cryptophycin-52. nih.gov This analog progressed to clinical trials for the treatment of certain cancers. nih.gov Although these trials were eventually discontinued, the potent biological activity of the cryptophycin scaffold continues to drive research into new derivatives and applications. nih.govnih.gov

Origin of Cryptophycins: Cyanobacterial Production

The primary and exclusive producers of cryptophycins are cyanobacteria, specifically species belonging to the genus Nostoc. mdpi.com

Various strains of Nostoc have been identified as producers of cryptophycins. mdpi.comcore.ac.uk Notably, Nostoc sp. ATCC 53789 and Nostoc sp. GSV 224 are well-documented sources of these potent compounds. nih.govnih.govnih.gov The complete genome of Nostoc sp. strain ATCC 53789 has been sequenced, providing valuable insights into the metabolic pathways responsible for producing cryptophycins and other secondary metabolites. researchgate.net The production of these compounds can be influenced by various culture conditions, including light, pH, and nutrient availability. anr.fr

The biosynthesis of cryptophycins is a complex process orchestrated by a dedicated set of genes organized in a cluster known as the crp gene cluster. acs.orggoogle.com This cluster spans over 40 kilobases of the Nostoc genome and contains the genetic blueprint for the enzymes that assemble the cryptophycin molecule. acs.org The identification of this gene cluster was a significant breakthrough, enabling a deeper understanding of how these molecules are made and paving the way for bioengineering approaches to produce novel analogs. acs.orggoogle.com

The crp gene cluster includes genes for large, multifunctional enzymes as well as smaller tailoring enzymes that modify the core structure. acs.orgnih.gov A key tailoring enzyme is CrpE, a P450 oxygenase responsible for the formation of the epoxide ring found in many of the most potent cryptophycins. acs.orgnih.gov

The core structure of cryptophycin is assembled by a hybrid system of polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). acs.orggoogle.comnih.gov These are large, modular enzyme complexes that act as an assembly line to build the molecule step-by-step. frontiersin.orgnih.govresearchgate.net The crp gene cluster contains two PKS genes (crpA and crpB) and two NRPS genes (crpC and crpD). acs.orgnih.gov

PKS modules are responsible for incorporating and modifying simple acyl-CoA units, while NRPS modules incorporate amino acid building blocks. nih.gov This hybrid PKS/NRPS system is responsible for the structural diversity observed within the cryptophycin family. mdpi.com

The enzymes within the cryptophycin biosynthetic pathway exhibit a remarkable degree of specificity for their substrates, ensuring the correct assembly of the final product. researchgate.netnih.gov For instance, the CrpD enzyme is a bimodular NRPS involved in the later stages of assembly. nih.gov Its first module specifically incorporates methyl-β-alanine, which is derived from L-aspartic acid by another enzyme, CrpG. nih.govumich.edu

The second module of CrpD (CrpD-M2) incorporates a 2-hydroxy acid moiety. nih.gov Studies have shown that the adenylation (A) domain of CrpD-M2 has a preference for certain keto acids, which are then reduced by an embedded ketoreductase (KR) domain to the corresponding hydroxy acids. nih.govmdpi.com The thioesterase (TE) domain at the end of the assembly line is responsible for the crucial macrocyclization step, releasing the final cyclic depsipeptide. nih.govacs.org

Feeding studies using stable-isotope-labeled precursors have been instrumental in deciphering the building blocks of the cryptophycin molecule. acs.orgacs.org These experiments have confirmed the biosynthetic origins of the four main subunits (A, B, C, and D) of the cryptophycins. acs.org For example, it was shown that the unit C, 3-amino-2(R)-methylpropionate, is derived from the decarboxylation of (2S,3R)-3-methylaspartate. umich.edu

Furthermore, these studies have revealed the flexibility of the biosynthetic enzymes, as they can sometimes incorporate unnatural precursor analogs into the final structure. acs.org This substrate promiscuity opens up possibilities for precursor-directed biosynthesis, a technique used to generate novel and potentially more potent cryptophycin derivatives. acs.orgacs.org

Compound Information Table

Compound NameOther Names
Cryptophycin 8-
Cryptophycin-1-
Cryptophycin-52LY355703
Arenastatin-
L-aspartic acid-
Methyl-β-alanine-
3-amino-2(R)-methylpropionate-
(2S,3R)-3-methylaspartate-
2-hydroxy acid-
Keto acid-

Research Findings Data Table

Enzyme/GeneFunctionKey Findings
crp gene clusterEncodes the biosynthetic pathway for cryptophycins.Spans >40 kb; contains PKS, NRPS, and tailoring enzyme genes. acs.org
CrpA, CrpBPolyketide Synthases (PKS)Responsible for assembling the polyketide portions of the cryptophycin backbone. acs.orgnih.gov
CrpC, CrpDNonribosomal Peptide Synthetases (NRPS)Incorporate amino acid and hydroxy acid units into the structure. acs.orgnih.gov
CrpEP450 EpoxidaseCatalyzes the formation of the crucial β-epoxide ring, often essential for high potency. acs.orgnih.gov
CrpGβ-methylaspartate-α-decarboxylaseConverts L-aspartic acid to methyl-β-alanine for incorporation as unit C. nih.govumich.edu
CrpD Thioesterase (TE)MacrocyclizationEfficiently catalyzes the final ring-closing step to form the 16-membered depsipeptide. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H44Cl2N2O8 B1242331 Cryptophycin 8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H44Cl2N2O8

Molecular Weight

691.6 g/mol

IUPAC Name

(3S,6R,10R,13E,16S)-16-[(2R,3R,4S)-4-chloro-3-hydroxy-4-phenylbutan-2-yl]-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

InChI

InChI=1S/C35H44Cl2N2O8/c1-20(2)16-29-35(44)46-27(22(4)32(41)31(37)24-10-7-6-8-11-24)12-9-13-30(40)39-26(33(42)38-19-21(3)34(43)47-29)18-23-14-15-28(45-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32,41H,12,16,18-19H2,1-5H3,(H,38,42)(H,39,40)/b13-9+/t21-,22+,26-,27+,29+,31+,32-/m1/s1

InChI Key

TVIRNGFXQVMMGB-OFWIHYRESA-N

Isomeric SMILES

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)[C@H]([C@H](C2=CC=CC=C2)Cl)O)CC3=CC(=C(C=C3)OC)Cl

Canonical SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C(C(C2=CC=CC=C2)Cl)O)CC3=CC(=C(C=C3)OC)Cl

Synonyms

cryptophycin 8
cryptophycin-8

Origin of Product

United States

Structural Features and Chemodiversity of Cryptophycin Analogues

Core Macrocyclic Didepsipeptide Scaffold of Cryptophycins

Cryptophycins are characterized by a 16-membered macrocyclic ring structure. nih.govresearchgate.net This core scaffold is a didepsipeptide, meaning it contains two ester linkages and two amide linkages within the ring. beilstein-journals.orgwikipedia.org This fundamental structure is assembled from four distinct building blocks, designated as units A, B, C, and D. researchgate.net The integrity of this macrocyclic ring is crucial for the biological activity of these compounds. researchgate.net

The cryptophycin (B1240208) family of molecules was first identified in Nostoc sp. ATCC 53789 as antifungal agents and later recognized as potent microtubule inhibitors. wikipedia.orgnih.gov Their discovery has led to the isolation of over 28 naturally occurring derivatives and the synthesis of numerous analogues in the pursuit of improved therapeutic properties. core.ac.ukbeilstein-journals.org

Key Structural Units (A, B, C, D) and Their Distinct Roles

Unit A: This is a unique α,β-unsaturated δ-hydroxy acid. thieme-connect.de In many of the most active cryptophycins, this unit contains an epoxide moiety, the integrity of which has been shown to be critical for biological activity. nih.govresearchgate.net Modifications to the phenyl ring within this unit have been explored to develop analogues with improved pharmacological profiles. nih.gov

Unit B: This unit is typically a derivative of D-tyrosine. core.ac.uk In cryptophycin-1, for instance, it is a 3-chloro-O-methyl-D-tyrosine. The (R)-configuration of this unit is essential for high cytotoxicity. core.ac.uk While the chloro and O-methyl groups are important for activity, some modifications at the O-methyl position have been tolerated, leading to new analogues. beilstein-journals.orgresearchgate.net

Unit C: This is a β-amino acid, which is a relatively rare component in natural peptides. core.ac.uk In naturally occurring cryptophycins, this unit is either β-alanine or (R)-α-methyl-β-alanine. core.ac.uk The methyl group in this unit has been identified as important for the in vivo activity of cryptophycin-1. researchgate.net

Unit D: This unit is an α-hydroxy carboxylic acid. core.ac.uk In many natural cryptophycins, this is L-leucic acid. However, analogues with L-isoleucic acid, L-valic acid, or an α-n-propyl-substituted α-hydroxy acid have also been found. core.ac.uk Structural studies have indicated that unit D is the most amenable to modifications, as its substituents are not directly involved in interactions with its biological target, tubulin. nih.govresearchgate.net

Cryptophycin 8: A Semisynthetic Chlorohydrin Analogue of Cryptophycin 1

This compound is a significant semisynthetic analogue of Cryptophycin 1. It is created by converting the epoxide group in Unit A of Cryptophycin 1 into a chlorohydrin. nih.govgoogle.com This modification results in a compound that is more water-soluble and demonstrates greater therapeutic efficacy in preclinical studies compared to its parent compound, Cryptophycin 1. nih.gov

While this compound is less potent than Cryptophycin 1 on a molar basis, its improved pharmacological properties, including reduced toxicity, have made it a compound of interest. nih.govresearchgate.net It is important to note that under physiological conditions, the chlorohydrin of this compound can be converted back to the corresponding epoxide, suggesting it may act as a prodrug of the more active epoxide form. researchgate.net

Naturally Occurring and Semi-Synthetic Cryptophycin Derivatives

The cryptophycin family is a testament to nature's chemical ingenuity, with numerous derivatives isolated from natural sources and many more created through synthetic efforts. nih.govbeilstein-journals.org To date, over 28 naturally occurring cryptophycins have been identified. core.ac.ukbeilstein-journals.org These natural analogues exhibit variations in all four structural units.

For example, variations in Unit A can include the absence of the C-6 methyl group or hydration of the double bond. researchgate.net In Unit B, analogues exist with a phenolic group or with zero or two chlorine atoms on the aromatic ring. researchgate.net Unit C can lack the C-2 methyl group, and Unit D can feature different alkyl groups such as propyl, isopropyl, or sec-butyl. researchgate.net

Extensive structure-activity relationship (SAR) studies have led to the generation of a large number of semi-synthetic derivatives. core.ac.uk A notable example is Cryptophycin-52 (LY355703), a synthetic analogue with enhanced stability in aqueous solutions while maintaining high activity against multidrug-resistant cells. core.ac.uk Other synthetic modifications have included the creation of chlorohydrins, such as this compound and Cryptophycin 55, and their corresponding glycinate (B8599266) esters to improve stability and solubility. core.ac.ukresearchgate.net

Stereochemical Considerations in Cryptophycin Structure and Analogue Design

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of cryptophycins. The specific stereochemistry of the chiral centers within the macrocycle is essential for its potent cytotoxic effects. nih.govnih.gov

Key stereochemical features include:

The absolute configuration of the epoxide in Unit A is crucial for activity. nih.gov

The (R)-configuration of the D-tyrosine derivative in Unit B is essential for high cytotoxicity. core.ac.uk

The configuration at the C3 stereocenter in Unit A has been shown to be important, with the natural (S) configuration generally leading to picomolar activity. dtic.mil

Interestingly, studies have shown that an inversion of the stereochemistry in Unit D does not have a drastic effect on cytotoxicity. thieme-connect.de

These stereochemical intricacies must be carefully considered in the design and synthesis of new cryptophycin analogues to ensure the desired biological activity is retained or enhanced. nih.govnih.govresearchgate.net

Mechanism of Action and Cellular Biology of Cryptophycins

Microtubule Dynamics Modulation by Cryptophycins

Cryptophycins are potent modulators of microtubule dynamics. core.ac.uk They are known to inhibit the polymerization of tubulin, the protein subunit of microtubules, and can also induce depolymerization of existing microtubules at higher concentrations. acs.orgresearchgate.net This interference with the delicate balance of microtubule assembly and disassembly is central to their cytotoxic activity.

Inhibition of Tubulin Polymerization and Microtubule Assembly

Cryptophycin (B1240208) 8, like other members of the cryptophycin family, is a potent inhibitor of tubulin polymerization. acs.orgcapes.gov.br Research has shown that cryptophycins can significantly reduce the in vitro polymerization of microtubules. For instance, cryptophycin was found to decrease the polymerization of bovine brain microtubules by 50% at a drug-to-tubulin molar ratio of just 0.1. capes.gov.brnih.gov This substoichiometric inhibition highlights the potency of these compounds. capes.gov.brnih.gov The inhibitory effect is achieved by reducing the amount of tubulin that is capable of assembling into microtubules, rather than altering the critical concentration of tubulin required for polymerization. capes.gov.brnih.gov

The potent inhibitory effect of cryptophycins on tubulin polymerization disrupts the formation of the mitotic spindle, a crucial structure for cell division, leading to a block in the cell cycle at the G2/M phase and subsequent programmed cell death (apoptosis). core.ac.ukwikipedia.org

Effects on Microtubule Depolymerization and Stability

At low concentrations, cryptophycins potently suppress the dynamic instability of microtubules. nih.gov This is achieved by kinetically stabilizing microtubule dynamics, primarily by inhibiting the rate and extent of microtubule shortening. nih.gov This stabilization of microtubule ends disrupts their normal function, which is crucial for processes like mitotic spindle formation. nih.gov

At higher concentrations, cryptophycins can lead to the depolymerization of microtubules. researchgate.netnih.gov The binding of cryptophycin to tubulin dimers makes them conformationally unsuited for incorporation into the microtubule lattice and can also lead to the formation of ring-like tubulin oligomers. nih.govacs.org These rings represent a state where tubulin is sequestered and unavailable for microtubule formation. nih.gov The effects of cryptophycin on microtubule protein are persistent; even after the concentration of free cryptophycin is reduced, the tubulin remains unable to polymerize effectively. capes.gov.brnih.gov

Cellular Responses to Cryptophycin Exposure

Cryptophycins, a class of potent cytotoxic depsipeptides, elicit profound and complex responses within cells, primarily stemming from their interaction with the microtubule network. These responses culminate in the inhibition of cell proliferation and the induction of cell death, marking them as significant antimitotic agents. Exposure to these compounds, specifically analogues like Cryptophycin 8, triggers a cascade of events including cell cycle arrest, activation of apoptotic pathways, and distinct morphological alterations to the cytoskeleton.

A hallmark of cellular exposure to cryptophycins is the potent induction of cell cycle arrest, specifically at the G2/M transition. researchgate.netnih.govresearchgate.net This arrest is a direct consequence of the drug's primary mechanism of action: the disruption of microtubule dynamics. researchgate.netnih.govcore.ac.uk Microtubules are fundamental components of the mitotic spindle, the intricate machinery responsible for the accurate segregation of chromosomes during cell division (mitosis). core.ac.ukgoogle.comub.edu

Cryptophycins bind to β-tubulin, the building block of microtubules, and inhibit its polymerization, thereby preventing the formation of a functional mitotic spindle. nih.govcore.ac.uk This interference with microtubule assembly and function activates the spindle assembly checkpoint, a critical cellular surveillance mechanism. The checkpoint halts the progression of the cell cycle from the G2 phase into mitosis (M phase) until all chromosomes are properly attached to the spindle. By preventing correct spindle formation, cryptophycins ensure this checkpoint is persistently activated, leading to a sustained arrest. core.ac.ukuni-bielefeld.de

Table 1: Research Findings on Cryptophycin-Induced Cell Cycle Arrest This table summarizes key findings from studies on the effect of cryptophycins on the cell cycle.

Cell Line(s)Cryptophycin AnalogueKey FindingsReference(s)
LNCaP, DU-145 (Prostate Cancer)Cryptophycin-52Time- and dose-dependent accumulation in G2/M phase. nih.gov
A-10 (Aortic Smooth Muscle)Cryptophycin-1Dose-dependent increase in the percentage of cells in mitosis, correlating with decreased proliferation. google.com
HeLa (Cervical Cancer)General CryptophycinsMitotic block induced by low concentrations that suppress microtubule dynamics. core.ac.uk
Murine Leukemia L1210Cryptophycin-52Arrest at the prometaphase/metaphase interface within 18 hours of exposure. nih.gov

Following the prolonged arrest in mitosis, cells treated with cryptophycins are directed towards programmed cell death, or apoptosis. nih.govnih.govwikipedia.org This process is a crucial component of their cytotoxic activity. The disruption of microtubule function and the resulting mitotic arrest trigger a variety of signaling cascades that converge on the activation of the apoptotic machinery. researchgate.netcore.ac.uk

The induction of apoptosis by cryptophycins involves multiple pathways and key regulatory proteins:

Caspase Activation: A central event in apoptosis is the activation of a family of cysteine proteases known as caspases. nih.gov Studies show that cryptophycin treatment leads to the activation of initiator caspases, such as Caspase-8, and executioner caspases, including Caspase-3 and Caspase-7. nih.govcellmolbiol.org Computational models predict a strong interaction between Cryptophycin-52 and Caspase-8, suggesting an involvement of the extrinsic apoptosis pathway. researchgate.net Once activated, executioner caspases cleave a host of cellular substrates, including Poly(ADP-ribose) Polymerase (PARP), leading to the systematic dismantling of the cell. nih.govnih.gov

Bcl-2 Family Modulation: The Bcl-2 family of proteins are critical regulators of apoptosis. Cryptophycin exposure has been shown to induce the phosphorylation of anti-apoptotic members like Bcl-2 and Bcl-xL. aacrjournals.orgnih.gov This phosphorylation can inactivate their protective function, thereby tipping the cellular balance towards death. Correspondingly, cancer cells that are engineered to overexpress Bcl-2 show increased resistance to cryptophycin-induced apoptosis. aacrjournals.orgnih.gov

JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway, a part of the mitogen-activated protein kinase (MAPK) family, is also implicated. A sustained increase in the phosphorylation and activation of JNK has been observed in cells undergoing apoptosis in response to Cryptophycin-52, and the levels of JNK activation strongly correlate with the extent of cell death. aacrjournals.orgnih.gov

Interestingly, the specific pathways activated can be cell-type dependent. In studies on prostate cancer cells, apoptosis induced by Cryptophycin-52 was dependent on caspase activation in DU-145 cells, whereas in LNCaP cells, apoptosis proceeded even when caspases were inhibited, suggesting the existence of caspase-independent death mechanisms in certain contexts. nih.gov

As potent microtubule-targeting agents, cryptophycins induce dramatic and characteristic morphological changes in the cellular microtubule network. ub.edu By binding to tubulin subunits, they inhibit polymerization and disrupt the dynamic instability that is crucial for microtubule function. wikipedia.org This interaction leads to a net depolymerization of microtubules throughout the cell. google.com

At the microscopic level, these changes are readily apparent. In untreated interphase cells, microtubules form an extensive, elaborate network that radiates from the microtubule-organizing center near the nucleus to the cell periphery. google.com Upon treatment with cryptophycins, this network undergoes significant disruption. At high concentrations, a marked depletion of microtubules is observed. google.com

A particularly distinctive morphological change induced by cryptophycins is the formation of tubulin into non-functional, ring-like aggregates within the cytoplasm. core.ac.ukresearchgate.net Studies using electron microscopy have revealed that Cryptophycin-1 and Cryptophycin-52 can induce tubulin dimers to curve and assemble into rings composed of eight or nine dimers, respectively. core.ac.ukresearchgate.net

The collapse of the microtubule cytoskeleton has secondary consequences for other components of the cell's structural framework. The vimentin (B1176767) intermediate filaments, which are normally distributed evenly throughout the cytoplasm, have been observed to collapse into dense, concentric rings around the nucleus following cryptophycin-induced microtubule depolymerization. google.com In contrast, the microfilament network, composed of actin, appears largely unaffected by cryptophycin treatment. google.com

Table 2: Morphological Changes Induced by Cryptophycin Exposure This table details the observed changes to cellular structures upon treatment with cryptophycins.

Cellular StructureObservation in Untreated CellsMorphological Change after Cryptophycin TreatmentReference(s)
Microtubules Extensive network throughout cytoplasm.Marked depletion and depolymerization; suppression of dynamics. google.commolbiolcell.org
Tubulin Assembled into microtubules.Reorganization into non-functional, ring-like aggregates. core.ac.ukresearchgate.net
Mitotic Spindle Bipolar structure for chromosome segregation.Formation of abnormal or non-existent spindles. core.ac.uknih.gov
Vimentin Intermediate Filaments Evenly distributed throughout cytoplasm.Collapse into concentric rings around the nucleus. google.com
Microfilaments (Actin) Bundles concentrated along the major cell axis.No significant effect on organization. google.com

Biological Activities and Preclinical Efficacy of Cryptophycin 8 and Analogues

In Vitro Antiproliferative Potency Against Diverse Cancer Cell Lines

Cryptophycins are recognized for their exceptionally high biological activity, often surpassing the potency of established drugs like paclitaxel (B517696) and vinblastine (B1199706) by 100 to 1000 times. core.ac.uk The antiproliferative effects of cryptophycins, including cryptophycin (B1240208) 8 and its analogues, have been documented across a variety of human cancer cell lines. This potent activity is attributed to their ability to interfere with microtubule dynamics, which are crucial for cell division. core.ac.ukacs.org By disrupting microtubule assembly, cryptophycins induce cell cycle arrest, primarily in the G2/M phase, which ultimately leads to programmed cell death, or apoptosis. mdpi.comnih.gov

The cytotoxic effects of cryptophycins are observed at picomolar concentrations in numerous cancer cell lines. core.ac.ukaacrjournals.org For instance, cryptophycin 1 has shown IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low picomolar range against cell lines such as KB (cervical carcinoma) and LoVo (colon carcinoma). core.ac.uk Cryptophycin 52, a synthetic analogue, also demonstrates potent antiproliferative and cytotoxic activity at picomolar concentrations across a broad spectrum of human tumor cell lines. aacrjournals.orgpnas.org

The introduction of specific chemical modifications to the cryptophycin structure can influence its potency. For example, the addition of a para-hydroxymethyl group to cryptophycin 52 analogues led to a 5- to 10-fold increase in activity against the human leukemia cell lines CCRF-CEM and HL-60. core.ac.uk

Table 1: In Vitro Antiproliferative Activity of Cryptophycin Analogues

Compound Cell Line Cancer Type IC50
Cryptophycin 1 KB Cervical Carcinoma 4.58 pM core.ac.uk
Cryptophycin 1 LoVo Colon Carcinoma 7.63 pM core.ac.uk
Cryptophycin 52 LNCaP Prostate Cancer >0.1 pM aacrjournals.org
Cryptophycin 52 PC-3 Prostate Cancer >0.1 pM aacrjournals.org
Cryptophycin 52 DU-145 Prostate Cancer >0.1 pM aacrjournals.org
Cryptophycin 55 glycinate (B8599266) SKRC-52 Renal Cell Carcinoma 7.9 nM acs.orgacs.org
Cryptophycin-52 analogue (para-methoxymethyl) KB-3-1 Cervical Carcinoma More cytotoxic than parent core.ac.uk

Efficacy Against Multidrug-Resistant (MDR) Phenotypes

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. researchgate.net Cryptophycins have shown remarkable efficacy against MDR cancer cells, making them a promising class of compounds for overcoming this clinical obstacle. core.ac.uknih.govresearchgate.net

One of the primary mechanisms of MDR is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively transports chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. mdpi.comnih.gov Cryptophycins have demonstrated the ability to circumvent this P-gp-mediated efflux. core.ac.ukacs.org

The high affinity of cryptophycins for their intracellular target, tubulin, results in the formation of stable drug-tubulin complexes. core.ac.uk This stability leads to low concentrations of free cryptophycin inside the cell, making it a poor substrate for P-gp. core.ac.uk Consequently, the biological activity of cryptophycins is not significantly diminished in cancer cell lines that overexpress P-gp. acs.orgmdpi.com This characteristic distinguishes them from many conventional anticancer drugs, such as taxanes and Vinca alkaloids, whose effectiveness is often compromised by P-gp expression. researchgate.net

However, certain modifications to the cryptophycin structure can impact their interaction with P-gp. For instance, while the introduction of hydrophilic groups like amines and hydroxyls into cryptophycin 52 analogues increased their potency and water solubility, it also made them better substrates for the P-gp efflux pump, leading to decreased activity against MDR cell lines. aacrjournals.org Conversely, a para-methoxymethyl modification of a cryptophycin 52 analogue, while more cytotoxic than the parent compound, also became a slightly better P-gp substrate, resulting in a fivefold decrease in activity against the MDR cell line KB-V1. core.ac.uk

Cryptophycins have shown potent activity against cancer cells that have developed resistance to other microtubule-targeting agents, such as paclitaxel and vinblastine. core.ac.uknih.gov This suggests that cryptophycins may have a different binding site or mechanism of interaction with tubulin, allowing them to remain effective even when resistance to other tubulin-binding drugs has emerged. nih.gov For example, rhizoxin, another microtubule inhibitor, has demonstrated activity in vincristine-resistant cells. nih.gov The ability of cryptophycins to overcome resistance to established microtubule inhibitors further highlights their potential as a valuable addition to the arsenal (B13267) of anticancer drugs. acs.org

Circumvention of P-glycoprotein-Mediated Efflux Mechanisms

Preclinical Antitumor Activity in In Vivo Models

The promising in vitro results for cryptophycin 8 and its analogues have been substantiated by significant antitumor activity in preclinical in vivo models. nih.govmdpi.com These studies have demonstrated the therapeutic efficacy of cryptophycins in both murine and human tumor models. nih.gov

This compound has been evaluated for its preclinical activity against subcutaneous murine solid tumors. nih.gov These studies have shown that while this compound is approximately four times less potent than cryptophycin 1, it possesses greater therapeutic efficacy. nih.gov This enhanced efficacy is demonstrated by improved tumor cell log kill values, a wider range of effective doses, and a higher number of host cures. nih.gov Furthermore, this compound exhibits better water solubility compared to cryptophycin 1. nih.gov

Analogues of cryptophycin 52 have also been tested in murine solid tumor models, including a pancreatic adenocarcinoma (Panc-03) and an Adriamycin-resistant mammary adenocarcinoma (Mamm-17/Adr) that overexpresses P-gp. aacrjournals.org These studies have provided valuable insights into the in vivo efficacy of these compounds against both drug-sensitive and multidrug-resistant tumors. aacrjournals.org

This compound and its analogues have demonstrated significant antitumor activity in human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice. nih.gov this compound has shown efficacy against a range of subcutaneous human tumors. nih.gov

Cryptophycin 52 has a broad range of antitumor activity against human tumor xenografts, including those resistant to Taxol and Adriamycin. aacrjournals.orgaacrjournals.org A novel conjugate of acetazolamide (B1664987) and cryptophycin demonstrated a reduction in tumor growth in nude mice bearing SK-RC-52 renal cell carcinoma xenografts. mdpi.comacs.org Specifically, a conjugate of cryptophycin-55 (B1255067) glycinate exhibited a moderate antitumor effect in this model. acs.org

The glycinate ester of cryptophycin-8 (B1254367), known as cryptophycin-249, has shown high antitumor activity against a multidrug-resistant mammary tumor model, positioning it as a promising second-generation clinical candidate. researchgate.net

Table 2: Preclinical In Vivo Antitumor Activity of Cryptophycin Analogues

Compound Model Type Tumor Model Outcome
This compound Murine Solid Tumor Subcutaneous tumors Greater therapeutic efficacy than cryptophycin-1 nih.gov
This compound Human Tumor Xenograft Subcutaneous tumors Active against a range of tumors nih.gov
Cryptophycin 52 Human Tumor Xenograft Various Broad range of antitumor activity aacrjournals.orgaacrjournals.org
Acetazolamide-Cryptophycin Conjugate Human Tumor Xenograft SK-RC-52 Renal Cell Carcinoma Delayed tumor growth mdpi.comacs.org

Structure Activity Relationship Sar Studies of Cryptophycins

Impact of Unit A Modifications on Biological Activity (e.g., Epoxide vs. Chlorohydrin)

Unit A, an α,β-unsaturated δ-hydroxy acid, is a critical component for the biological activity of cryptophycins. beilstein-journals.org A key feature of this unit is the epoxide ring, which has been a primary focus of modification studies.

The epoxide moiety itself is vital for high biological activity, although it is not believed to form a covalent bond with tubulin. core.ac.uk Its replacement or modification often leads to a significant decrease in cytotoxicity. For instance, hydrolysis of the epoxide to a diol results in a 500-fold reduction in in vitro cytotoxicity. core.ac.uk Similarly, a considerable loss of cytotoxicity, by a factor of 6000, was observed with an (S,S)-configured α-epoxide. core.ac.uk

Conversely, converting the epoxide to a halohydrin, such as a chlorohydrin, has been shown to retain or even enhance biological activity. core.ac.uknih.gov Cryptophycin-8 (B1254367), the chlorohydrin derivative of cryptophycin-1, demonstrated high antitumor activity in vivo, particularly against multidrug-resistant (MDR) tumors, and was found to be less toxic. researchgate.net In general, chlorohydrin analogs like cryptophycin-55 (B1255067) can exhibit a 100- to 1000-fold increase in in vivo bioactivity compared to their epoxide counterparts. core.ac.ukresearchgate.net This enhanced activity is noteworthy, as studies have shown that chlorohydrins can convert back to the corresponding epoxides under physiological conditions. researchgate.net

However, the increased activity of chlorohydrins comes with a trade-off in stability, as they are often unstable in aqueous solutions. researchgate.net To address this, stable glycinate (B8599266) ester analogues of the chlorohydrin have been synthesized, which retain the high activity. researchgate.net

Other modifications to Unit A, such as the introduction of a trifluoromethyl group, have also been explored. A trifluoromethyl-modified cryptophycin (B1240208) showed high activity against KB-3-1 cells, with an IC50 value in the low picomolar range. beilstein-journals.org The para-position of the phenyl ring in Unit A has also been identified as a viable site for introducing functional groups for conjugation without significantly compromising activity. nih.govbeilstein-journals.org

Table 1: Impact of Unit A Modifications on Cytotoxicity

Compound/Modification Parent Compound Effect on Cytotoxicity Reference
Diol (from epoxide hydrolysis)Cryptophycin-1500-fold reduction core.ac.uk
(S,S)-configured α-epoxideNot specified6000-fold reduction core.ac.uk
Chlorohydrin (Cryptophycin-8)Cryptophycin-1Retained/enhanced in vivo activity researchgate.net
Chlorohydrin (Cryptophycin-55)Cryptophycin-52100-1000-fold increased in vivo bioactivity core.ac.ukresearchgate.net
Trifluoromethyl modificationNot specifiedHigh activity (pM range) beilstein-journals.org

Role of Unit B Substitutions in Modulating Efficacy and Tubulin Interaction

Unit B, a 3-chloro-O-methyl-D-tyrosine derivative, plays a crucial role in the efficacy and interaction of cryptophycins with tubulin. nih.gov The specific substitutions on the aromatic ring of this unit are key determinants of biological activity.

The 3-chloro and 4-methoxy groups on the phenyl ring of Unit B are considered optimal for cytotoxicity. google.com The loss of the meta-chloro substituent leads to a noticeable decrease in activity. nih.gov Similarly, replacing the para-methoxy group with a hydroxyl group reduces cytotoxicity by approximately tenfold. nih.gov

Further SAR studies have shown that the degree of methylation on an aniline (B41778) nitrogen at the para-position of the phenyl ring correlates with cytotoxicity. An increase in methylation leads to a strict increase in cytotoxicity, suggesting favorable hydrophobic interactions within the tubulin binding pocket. nih.gov For instance, a derivative with a 3-Cl,4-(dimethylamino)benzyl moiety was found to be the most potent cytotoxic agent in one study, with an IC50 of 54 pM. acs.org

Conversely, replacing the entire 3-chloro-4-methoxyphenyl substituent with a pentafluorophenyl moiety resulted in a significant loss of activity, highlighting the specific requirements of the tubulin binding site for this part of the molecule. beilstein-journals.org The carbonyl group of Unit B is also involved in a key interaction, forming a hydrogen bond with the main chain nitrogen of Val181 in β-tubulin, further emphasizing the importance of this unit in the molecule's binding. nih.gov

Table 2: Impact of Unit B Modifications on Cytotoxicity

Modification Parent Compound IC50 Value Cell Line Reference
para-hydroxyCryptophycin-520.52 nMCCRF-CEM nih.gov
m-chloro-p-(methylamino)Cryptophycin-52 analogue313 pMKB-3-1 nih.gov
3-Cl,4-(dimethylamino)benzylCryptophycin-52 analogue54 pMNot specified acs.org
Pentafluorophenyl replacementNot specifiedSignificant loss of activityNot specified beilstein-journals.org

Influence of Unit C Modifications on Cytotoxicity and Metabolic Stability

The steric bulk of the substituent at the α-position of Unit C is a critical factor. nih.gov The presence of a methyl group at the C-2 position is considered important for optimal cytotoxicity. researchgate.net The synthetic analog, cryptophycin-52, which has an additional methyl group at the α-position of the β-alanine in Unit C compared to cryptophycin-1, exhibits increased steric hindrance. nih.gov This modification leads to significantly improved in vivo stability without compromising the potent antiproliferative activity. nih.gov

However, the introduction of larger substituents at this position can be detrimental to the molecule's activity. For example, placing large groups like a benzyl (B1604629) or isopropyl at the C6 position of Unit C has been shown to strongly reduce the potency of the compound. nih.gov This suggests that while some steric bulk can enhance stability, excessive size in this region likely hinders the proper binding of the molecule to tubulin.

Table 3: Influence of Unit C Modifications

Modification Effect Reference
Additional methyl group (Cryptophycin-52 vs. Cryptophycin-1)Increased in vivo stability nih.gov
Large substituents (e.g., benzyl, isopropyl) at C6Strongly reduced potency nih.gov

Unit D as a Permissible Site for Structural Elaboration and Conjugation

In contrast to the other units where modifications are often detrimental, Unit D, a leucic acid residue, has been identified as a highly permissible site for structural changes and the attachment of other molecules. nih.govnih.govresearchgate.net This makes Unit D a key location for developing cryptophycin-based drug conjugates.

X-ray crystallography data has confirmed that the substituents of Unit D are not directly involved in interactions with tubulin and are exposed to the solvent. nih.gov This structural feature allows for the introduction of various functional groups without significantly compromising the compound's high cytotoxicity. researchgate.net

A range of new cryptophycin analogs have been synthesized with modifications in Unit D, incorporating functional handles such as amino, hydroxy, carboxy, and sulfur-containing groups, which are suitable for conjugation. nih.govresearchgate.net Several of these derivatives, particularly those with lipophilic groups that have low steric demand like alkylated amino groups, have been shown to exhibit low picomolar cytotoxicity and maintain efficacy against multidrug-resistant tumor cells. nih.govresearchgate.net

The isobutyl group native to Unit D can be replaced with these functionalized side chains, providing a strategic point for creating antibody-drug conjugates (ADCs) or small molecule-drug conjugates (SMDCs). nih.govresearchgate.net This allows for the targeted delivery of the highly potent cryptophycin payload to cancer cells, potentially reducing systemic toxicity. researchgate.net The development of a versatile and efficient synthetic route for these Unit D-modified cryptophycins has been a significant step in harnessing their therapeutic potential. nih.govresearchgate.net

Table 4: Examples of Unit D Modifications for Conjugation

Modification Type Purpose Effect on Activity Reference
Introduction of amino, hydroxy, carboxy, sulfur-containing groupsProvide conjugation handlesMaintained high cytotoxicity nih.govresearchgate.net
Replacement of isobutyl group with functionalized side chainsAttachment site for ADCs and SMDCsActivity retained or slightly modified nih.gov
Ester or free carboxylic acidBioconjugationsHigh biological activity acs.org

Quantitative Structure-Activity Relationship (QSAR) Analyses for Cryptophycin Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. wikipedia.org For the cryptophycin series, QSAR analyses have been employed to better understand the structural features that govern their potent cytotoxicity and to guide the design of new, more effective analogs. nih.govresearchgate.netbitmesra.ac.in

These studies have helped to mathematically model and confirm the empirical observations from traditional SAR studies. For example, QSAR models can quantify the impact of various physicochemical properties and structural descriptors on the activity of cryptophycin analogs. wikipedia.org

In the context of cryptophycin research, QSAR has been used in conjunction with X-ray crystallographic data to provide a rational basis for the synthesis of highly potent derivatives. nih.govresearchgate.net For instance, QSAR studies have supported the finding that Unit D is a suitable location for modification by analyzing the relationship between the properties of the substituents at this position and the resulting cytotoxicity. nih.govresearchgate.net

Furthermore, QSAR analyses have been applied to understand the interactions of cryptophycins with their biological target, tubulin. By identifying the key chemical features required for high-affinity binding, these models can help in the design of novel compounds with improved efficacy. bitmesra.ac.in The insights gained from QSAR studies are valuable for optimizing lead compounds and predicting the activity of yet-unsynthesized molecules, thereby streamlining the drug discovery process for this class of compounds. nih.govmdpi.com

Synthetic and Chemoenzymatic Strategies for Cryptophycin 8 and Analogues

Total Synthesis Approaches to the Cryptophycin (B1240208) Macrocyclic Core Structure

The total synthesis of cryptophycins is a formidable challenge due to the presence of multiple stereocenters, a 16-membered macrocyclic ring, and sensitive functional groups like the epoxide. researchgate.net Early total syntheses established the complex stereochemistry of these molecules. acs.org A key challenge in these syntheses is the macrocyclization step. One innovative approach to the cryptophycin core involves an acyl-β-lactam macrolactonization strategy. This method utilizes a reactive acyl-β-lactam intermediate which incorporates the β-amino acid moiety (Unit C) into the 16-membered macrolide core, offering a modular and efficient route to the macrocycle. nih.gov

Convergent strategies are commonly employed, where the molecule is broken down into smaller, more manageable fragments (Units A, B, C, and D) that are synthesized independently and then coupled together. google.com For instance, a synthesis of arenastatin A, a related cryptophycin, utilized a cross-metathesis reaction to join key fragments, followed by a macrolactamization to form the core structure. mdpi.com The stereoselective installation of the epoxide on Unit A has also been a significant hurdle, with early methods often resulting in mixtures of isomers.

The modularity of the cryptophycin structure lends itself to convergent synthetic approaches, which are beneficial for structure-activity relationship (SAR) studies. researchgate.net These strategies allow for the modification of individual units to explore their impact on biological activity.

Semi-Synthetic Modifications of Natural Cryptophycin Scaffolds

Semi-synthetic approaches, starting from naturally occurring cryptophycins, offer a more direct route to novel analogues. These methods leverage the existing complex scaffold and introduce modifications at specific positions. For example, the epoxide of a natural cryptophycin can be converted to a carbon-carbon double bond, providing a handle for further functionalization. google.com

One area of focus has been the modification of the linker portion of cryptophycin conjugates. In the synthesis of RGD-cryptophycin conjugates, the protecting groups on a carbohydrate moiety were exchanged to avoid decomposition of the cryptophycin payload during the synthetic sequence. nih.gov This highlights the delicate nature of the cryptophycin molecule and the need for mild reaction conditions in semi-synthetic modifications. Furthermore, six semi-synthetic analogues have been reported through modifications of the natural framework. researchgate.net

Chemoenzymatic Synthesis Methodologies for Cryptophycins

The cryptophycin biosynthetic gene cluster encodes several key enzymes that have been harnessed for chemoenzymatic synthesis. acs.orgmcmaster.ca The multifunctional enzyme CrpD-M2, a unique non-ribosomal peptide synthetase (NRPS) module, is responsible for incorporating the 2-hydroxy acid moiety (Unit D). acs.orgnih.gov This enzyme catalyzes four sequential steps: activation of a 2-keto or 2-hydroxy acid, loading onto the enzyme, ketoreduction (if a 2-keto acid is the substrate), and finally, ester bond formation with the preceding ABC-intermediate. acs.orgnih.gov The ketoreduction step, which forms L-2-hydroxyisocaproic acid, is dependent on cofactors such as NADH or NADPH.

Another crucial enzyme is the cytochrome P450 epoxidase, CrpE, which stereoselectively installs the β-epoxide, a critical feature for the bioactivity of many cryptophycins. acs.org The use of CrpE overcomes the challenge of poor stereoselectivity often observed in chemical epoxidation methods. acs.org Kinetic analysis of wild-type CrpE revealed a KM of 0.53 ± 0.15 μM and a kcat of 2.1 min⁻¹.

The cryptophycin thioesterase (CrpTE) is another key player, catalyzing the final macrocyclization step with high efficiency and regioselectivity. beilstein-journals.orgnih.gov This enzyme has been shown to be remarkably tolerant of structural variations in the linear precursor, making it a versatile tool for generating diverse analogues. nih.govumich.edu

The modular nature of the cryptophycin biosynthetic pathway, combined with the substrate flexibility of its enzymes, provides a powerful platform for generating novel analogues. mcmaster.ca By feeding unnatural starter units (modified Unit A precursors) or amino acid extender groups to the biosynthetic machinery, a variety of new cryptophycins can be produced. acs.orgmcmaster.ca

A chemoenzymatic strategy can involve the chemical synthesis of a linear seco-cryptophycin intermediate, which is then subjected to enzymatic macrocyclization by CrpTE. beilstein-journals.org This approach allows for late-stage diversification of different units within the molecule. For example, researchers have developed scalable syntheses of linear N-Acetylcysteamine (NAc)-activated intermediates that are amenable to modifications of the Unit A aryl group. nih.gov The subsequent enzymatic cyclization and epoxidation (using CrpTE and CrpE) can then furnish a range of novel cryptophycin analogues. researchgate.net This chemoenzymatic route has been successfully applied to generate cryptophycins 3, 24, and 51, demonstrating its potential for creating analogues with unnatural structures in Units C and D. nih.gov

Enzymatic Catalysis in Specific Unit Construction (e.g., CrpD-M2, CrpE)

Development of Novel Synthetic Analogues with Modified Pharmacological Profiles

A primary goal of synthesizing cryptophycin analogues is to develop compounds with improved pharmacological profiles, such as enhanced efficacy, better solubility, and reduced toxicity. nih.govaacrjournals.org Extensive medicinal chemistry efforts have been undertaken, particularly focusing on modifications of Unit A, as this part of the molecule has been shown to tolerate significant structural changes while retaining potent antitumor activity. nih.gov

Synthetic analogues with ionizable functional groups like amino, hydroxy, or carboxylic acid moieties in Unit A have been designed to improve aqueous solubility. aacrjournals.org However, some of these modifications led to the analogues becoming substrates for the P-glycoprotein multidrug resistance transporter, which reduced their activity against resistant tumor cell lines. aacrjournals.org Other modifications, such as the introduction of para-alkoxymethyl groups on the phenyl ring of Unit A, have yielded derivatives that retain high cytotoxicity, even against multidrug-resistant (MDR) tumor cells. researchgate.net Furthermore, the synthesis of analogues with heteroaromatic substitutions in Unit A has resulted in compounds with picomolar potency.

Modifications in other units have also been explored. For instance, two conjugable cryptophycins with amino groups in Unit D have been synthesized, which could serve as payloads for drug conjugates targeting MDR cancers. researchgate.net The synthetic analogue cryptophycin 52, which has an additional methyl group in Unit C compared to cryptophycin 1, was developed as a clinical candidate due to its increased hydrolytic stability. researchgate.netaacrjournals.orgnih.gov Although its clinical development was halted, the high potency of cryptophycins continues to make them attractive as payloads for antibody-drug conjugates (ADCs). mdpi.combeilstein-journals.org

Table 1: Examples of Synthetic Cryptophycin Analogues and Their Modifications

Analogue Modification Purpose of Modification Reference
Cryptophycin 52 Additional methyl group in Unit C Increased hydrolytic stability researchgate.netaacrjournals.org
Unit A analogues Ionizable functional groups (amino, hydroxy, carboxylic acid) Improved aqueous solubility aacrjournals.org
Unit A analogues para-Alkoxymethyl groups Retain cytotoxicity against MDR cells researchgate.net
Unit A analogues Heteroaromatic substitutions Enhance potency
Unit D analogues Amino groups Potential payloads for drug conjugates researchgate.net

Innovations in Synthetic Routes for Improved Yield and Stereoselectivity

Continuous innovation in synthetic methodologies is crucial for the efficient and scalable production of cryptophycins and their analogues. A key focus has been on improving the yield and stereoselectivity of the synthesis.

One significant advancement is the development of a flexible and divergent synthesis of Unit A analogues. This route utilizes an iridium-catalyzed stereo- and enantioselective crotylation and a chemoselective one-pot oxidative olefination to access a common intermediate. This intermediate can then be elaborated using various cross-coupling reactions like Heck, cross-metathesis, and Suzuki-Miyaura to generate a diverse range of Unit A analogues. nih.gov

In the construction of the epoxide moiety, a major challenge has been controlling the stereochemistry. While traditional methods often produce isomeric mixtures, the Corey-Chaykovsky reaction using a chiral sulfur ylide has been shown to afford the desired (7R,8R)-epoxide with complete stereoselectivity. mdpi.com This obviates the need for tedious separation of diastereomers. Similarly, chemoenzymatic approaches using the CrpE epoxidase offer a stereospecific route to the desired β-epoxide. acs.org

For the macrocyclization step, the use of the CrpTE thioesterase in chemoenzymatic strategies provides high yields and specificity. beilstein-journals.orgnih.gov In purely chemical syntheses, a novel macrolactonization using a reactive acyl-β-lactam intermediate has been developed as an efficient method for forming the 16-membered ring. nih.gov Additionally, solid-phase chemoenzymatic synthesis has been explored, where a linear cryptophycin precursor is assembled on a solid support and then cyclized and released by the CrpTE enzyme, offering a rapid method for generating libraries of analogues. umich.edu

Table 2: Key Synthetic Innovations for Cryptophycin Synthesis

Synthetic Challenge Innovative Approach Key Advantages Reference(s)
Unit A Synthesis Iridium-catalyzed crotylation and cross-coupling reactions Divergent, flexible access to analogues nih.gov
Epoxide Stereocontrol Corey-Chaykovsky reaction with chiral sulfur ylide Complete stereoselectivity mdpi.com
Epoxide Stereocontrol Chemoenzymatic epoxidation with CrpE Stereospecific formation of β-epoxide acs.org
Macrocyclization Chemoenzymatic cyclization with CrpTE High yield and specificity, tolerant to substrate modifications beilstein-journals.orgnih.gov
Macrocyclization Acyl-β-lactam macrolactonization Modular and efficient chemical cyclization nih.gov
Analogue Library Generation Solid-phase chemoenzymatic synthesis Rapid generation of diverse analogues umich.edu

Advanced Research and Targeted Delivery Applications of Cryptophycin Based Constructs

Conjugation Chemistry for Tumor-Targeting Strategies

The covalent attachment of a cryptophycin (B1240208) payload to a targeting moiety, such as an antibody or peptide, is a critical step in the development of targeted constructs. This requires cryptophycin analogues that possess a suitable functional group for conjugation without compromising their potent cytotoxic activity. researchgate.netnih.gov

A common strategy involves the chemical modification of the epoxide ring in the parent compound, such as cryptophycin-1. researchgate.net Conversion of this epoxide to a chlorohydrin creates cryptophycin-8 (B1254367), a derivative with improved water solubility and therapeutic efficacy. researchgate.netnih.gov Further esterification of the chlorohydrin with glycine (B1666218) yields a glycinate (B8599266) derivative, such as cryptophycin-55 (B1255067) glycinate (derived from cryptophycin-52). researchgate.netgoogle.comgoogle.com This modification provides a stable and suitable attachment point for linkers, enabling conjugation to targeting vehicles. researchgate.netgoogle.comgoogle.com For instance, the resulting amine or carboxyl groups can be coupled to linkers using well-established methods like maleimide (B117702) conjugation or standard peptide coupling techniques. google.comgoogle.com Researchers have also explored modifications at other positions, such as the para-phenyl position of unit A or functionalization of unit B, to create viable attachment points. researchgate.netnih.govbeilstein-journals.org

Key research findings include:

Anti-HER2 ADCs: A derivative, cryptophycin-55-glycinate, has been conjugated to the monoclonal antibody trastuzumab, which targets the HER2 receptor commonly overexpressed in breast cancer. google.comgoogle.com These ADCs demonstrated highly selective and potent cytotoxicity against HER2-positive cell lines, with IC50 values in the low picomolar to nanomolar range. researchgate.netgoogle.comgoogle.com

Anti-EphA2 ADCs: Cryptophycin has been linked to the hu2H11 antibody, which targets the EphA2 receptor. google.comgoogle.com ADCs constructed with different linkers, including a sterically hindered disulfide linker and a thioether linker, showed potent activity against the MDA-MB-231 human breast cancer cell line, with IC50 values of 0.150 nM and 0.710 nM, respectively. google.comgoogle.com

Overcoming Drug Resistance: A significant advantage of cryptophycins is their ability to circumvent P-glycoprotein (PgP) mediated drug resistance. researchgate.netgoogle.com The released cryptophycin derivatives are often not substrates for PgP, maintaining their cytotoxic effect on resistant tumor cells. researchgate.netgoogle.com

ADC TargetAntibodyCryptophycin DerivativeCancer Cell LinePotency (IC50)Reference
HER2TrastuzumabCryptophycin-55-glycinateSK-BR-3 (HER2-positive breast carcinoma)Highly cytotoxic (pM-nM range) google.comgoogle.com
EphA2hu2H11CryptophycinMDA-MB-231 (Breast cancer)0.150 nM (disulfide linker) google.comgoogle.com
EphA2hu2H11CryptophycinMDA-MB-231 (Breast cancer)0.710 nM (thioether linker) google.comgoogle.com

PDCs represent another promising strategy for targeted drug delivery, utilizing peptides as homing devices. researchgate.netbeilstein-journals.org Compared to antibodies, peptides offer advantages such as smaller size, which can lead to better tumor penetration, and straightforward chemical synthesis. beilstein-journals.orgnih.gov

Key research findings include:

Integrin-Targeting PDCs: Cryptophycin has been successfully conjugated to the cyclopeptide c(RGDfK), which targets αvβ3 integrin, a protein often overexpressed on tumor cells and vasculature. researchgate.netnih.govirbm.com These PDCs have demonstrated potent in vitro activity in the low nanomolar range against human melanoma cell lines. researchgate.netnih.govd-nb.info

Multimeric Conjugates: To enhance binding affinity and selectivity, multimeric RGD ligands have been used. A tetrameric RGD-cryptophycin conjugate displayed improved potency compared to its monomeric counterpart in integrin-overexpressing cell lines, highlighting the potential of multivalency in PDC design. d-nb.info

PDC TargetPeptideCryptophycin DerivativeCancer Cell LinePotency (IC50)Reference
Integrin αvβ3c(RGDfK)Cryptophycin-55 glycinateM21 (Human melanoma)Low nanomolar range researchgate.netnih.gov
Integrin αvβ3c(RGDfK)Cryptophycin-55 glycinateM21-L (Human melanoma, low integrin)Reduced activity vs. M21 researchgate.netnih.gov
Integrin αvβ3Tetrameric c(RGDfK)Cryptophycin-55 glycinateM21 (Human melanoma)Improved potency vs. monomer d-nb.info
Integrin αvβ3cyclo[DKP-RGD]Cryptophycin-55 glycinateM21 (Human melanoma)Nanomolar potency researchgate.net

Antibody-Drug Conjugates (ADCs) Utilizing Cryptophycin Payloads

Linker Technologies for Controlled Drug Release in Targeted Therapies (e.g., Protease-Cleavable Linkers)

The linker connecting the cryptophycin payload to the targeting vehicle is a crucial component that dictates the stability of the conjugate in circulation and the efficiency of drug release at the tumor site. researchgate.netgoogle.comnjbio.com An ideal linker should be stable in the bloodstream to prevent premature drug release and systemic toxicity, but readily cleavable within the target cancer cell. njbio.com

Protease-Cleavable Linkers: A widely adopted strategy for ADCs and PDCs involves linkers that are sensitive to proteases found in high concentrations within the lysosomes of cancer cells. researchgate.netgoogle.com The dipeptide Valine-Citrulline (Val-Cit) is one of the most extensively used cleavable linkers. researchgate.netnih.govnih.gov It exhibits high stability in circulation but is efficiently cleaved by lysosomal enzymes like cathepsin B, which is often upregulated in tumor cells. researchgate.netnih.gov

Self-Immolative Spacers: Following enzymatic cleavage of the linker, a self-immolative spacer, such as p-aminobenzyl alcohol (PABA), facilitates the efficient release of the unmodified, active cryptophycin payload inside the cell. researchgate.netnih.gov

Other Linker Chemistries: Besides protease-cleavable linkers, other technologies have been explored for cryptophycin conjugates. These include disulfide linkers, which are cleaved in the reducing environment of the cell, and non-cleavable linkers like thioethers. google.comgoogle.commdpi.com Non-cleavable linkers require the degradation of the entire antibody-linker complex in the lysosome to release the payload, which can result in active metabolites. mdpi.com

Linker TypeCleavage MechanismExampleKey FeaturesReference
Protease-CleavableEnzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)Valine-Citrulline (Val-Cit)High stability in plasma, efficient intracellular release. researchgate.netnih.gov
Self-ImmolativeSpontaneous electronic cascade following linker cleavagep-aminobenzyl alcohol (PABA)Ensures release of unmodified, active drug. researchgate.netnih.gov
DisulfideReduction in the intracellular environmentSterically hindered disulfideCleaved by intracellular glutathione. Kinetics can be tuned by steric hindrance. google.comgoogle.comnjbio.com
Non-CleavableProteolytic degradation of the antibodyThioether (e.g., SMCC)Requires internalization and lysosomal degradation; may reduce bystander effect. google.comgoogle.commdpi.com

Strategies for Improved Preclinical Pharmacokinetics and Biodistribution in Targeted Systems

A primary goal of developing cryptophycin-based conjugates is to improve the pharmacokinetic (PK) and biodistribution profile of the payload, concentrating its cytotoxic power at the tumor site while minimizing exposure to healthy tissues. nih.gov Early cryptophycin analogues, including cryptophycin-8, faced challenges with stability in solution, which limited their potential as standalone agents. researchgate.net

Formulating cryptophycins into targeted conjugates addresses several of these limitations:

Controlled Biodistribution: By attaching cryptophycin to a tumor-targeting antibody or peptide, its biodistribution is no longer governed by the physicochemical properties of the small molecule alone, but rather by the targeting properties of the homing vehicle. The high selectivity of these conjugates for antigen- or receptor-expressing cells, as demonstrated by the potent and selective cytotoxicity in vitro, supports the principle of targeted delivery. google.comgoogle.comd-nb.info The ultimate aim is to increase the concentration and residence time of the payload within the tumor, thereby enhancing the therapeutic window. While detailed in vivo biodistribution studies for cryptophycin-8 conjugates are not extensively reported in the provided literature, the improved therapeutic efficacy seen in preclinical tumor models with related chlorohydrin analogues points towards a favorable alteration of their in vivo behavior. researchgate.netnih.gov

Q & A

Q. What experimental methodologies are commonly used to study Cryptophycin 8's mechanism of action as a microtubule inhibitor?

this compound disrupts microtubule dynamics by binding to β-tubulin, leading to G2/M cell cycle arrest and apoptosis. Key methods include:

  • Immunofluorescence microscopy to visualize microtubule depolymerization in treated cells (e.g., A-10 vascular smooth muscle cells) .
  • Cell viability assays (e.g., IC50 determination) using drug-resistant cancer cell lines to assess potency against multidrug resistance (MDR) phenotypes .
  • Flow cytometry to quantify cell cycle arrest by measuring DNA content in treated vs. untreated cells .

Q. How do researchers validate the stability of this compound-protein complexes in computational studies?

Molecular dynamics (MD) simulations over 50 ns are used to analyze complex stability. Metrics include:

  • Root Mean Square Deviation (RMSD) to track structural changes over time.
  • Root Mean Square Fluctuation (RMSF) to assess residue flexibility.
  • Radius of gyration (Rg) to measure compactness of the complex . For example, Cryptophycin 52 (a close analog) showed stable binding with Caspase 8 (Casp8) with an RMSD < 2.5 Å during simulations .

Q. What in vitro assays are critical for evaluating this compound's cytotoxicity and selectivity?

  • MTT/XTT assays to measure proliferation inhibition in cancer vs. normal cell lines.
  • Apoptosis detection via Annexin V/PI staining or caspase-3/7 activation assays.
  • Tubulin polymerization assays to quantify direct effects on microtubule dynamics .

Advanced Research Questions

Q. How can molecular docking parameters be optimized to improve binding affinity predictions for this compound analogs?

Key steps include:

  • Grid box customization : Define a 60 Å × 60 Å × 60 Å grid around the target protein’s active site (e.g., Casp8) to allow ligand flexibility .
  • Energy minimization : Use the steepest descent algorithm (50,000 steps) to refine ligand-receptor interactions.
  • Scoring metrics : Prioritize compounds with binding free energy ≤ -8.0 kcal/mol and hydrogen bond distances ≤ 3.0 Å, as seen in Cryptophycin 52-Casp8 studies .

Q. What structural modifications enhance this compound's efficacy against drug-resistant tumors?

  • Unit D modifications : Replace 2-hydroxyisocaproic acid (native unit D) with unnatural 2-ketoisocaproic acid to improve metabolic stability and tubulin binding .
  • Aromatic substitutions : Introduce heterocyclic groups in unit A (e.g., phenyl-to-pyridine swaps) to reduce P-glycoprotein recognition, critical for overcoming MDR .

Q. How do researchers resolve contradictions in this compound's reported cytotoxicity across different cancer models?

  • Context-dependent analysis : Compare pharmacokinetic profiles (e.g., tissue penetration in lung vs. breast cancer xenografts) .
  • Mechanistic redundancy checks : Validate whether apoptosis is caspase-dependent (via caspase-8/9 inhibitors) or involves alternative pathways like reactive oxygen species (ROS) .

Q. What computational tools are essential for de novo design of this compound analogs with improved therapeutic indices?

  • CORINA : Generate 3D ligand structures from SMILES notations.
  • AutoDock 4.2/GROMACS : For docking and MD simulations, respectively.
  • ProDRG server : Prepare ligand topology files for force field compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cryptophycin 8
Reactant of Route 2
Cryptophycin 8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.